N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, a phenyl group, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzodiazepine core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a model molecule in studies of benzodiazepine chemistry and reactivity.
Biology: It is used in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used in the treatment of anxiety and insomnia.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural features, such as the presence of the dimethoxyphenyl group. This structural variation can influence its pharmacological properties and make it distinct from other benzodiazepines.
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-31-22-13-12-18(14-23(22)32-2)26-24(29)16-28-21-11-7-6-10-19(21)27-20(15-25(28)30)17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
AFTSXWQOVKYEJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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